Methyl chlorodifluoroacetate
Overview
Description
Synthesis Analysis
Methyl chlorodifluoroacetate can be efficiently synthesized from methyl trichloroacetate and antimony(III) fluoride, yielding (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields when reacted with carbonyl compounds in the presence of zinc(0) and a catalytic amount of copper(I) chloride (Ishihara & Kuroboshi, 1987). Another approach involves the use of chlorodifluoroacetic acid derivatives in Reformatskii-type reactions, providing a method to synthesize fluorine-containing molecules (Lang & Schaub, 1988).
Molecular Structure Analysis
The molecular structure of methyl chlorodifluoroacetate has been studied through various methods, including gas-phase electron diffraction and microwave spectroscopy. These studies have revealed conformations and provided detailed insights into the molecular geometry and internal rotations within the molecule, contributing to understanding its reactivity and physical properties (Long et al., 2011).
Chemical Reactions and Properties
Methyl chlorodifluoroacetate participates in various chemical reactions, including the gas-phase reactions with chlorine atoms, leading to products like chlorofluorocarboxylic acid. Its reactivity under different conditions has implications for atmospheric chemistry and the synthesis of complex organic molecules (Blanco et al., 2016).
Physical Properties Analysis
The physical properties of methyl chlorodifluoroacetate, such as boiling point, vapor pressure, and enthalpy of vaporization, have been characterized through experiments. These properties are crucial for handling the compound and for its application in various chemical syntheses (Kol et al., 1991).
Chemical Properties Analysis
Methyl chlorodifluoroacetate's chemical properties, including its reactivity in the presence of fluoride ions and its role as a precursor to trifluoromethyl copper reagents, have been explored. These studies have contributed to the development of new synthetic methodologies for the construction of fluorine-containing organic compounds (Macneil & Burton, 1991).
Scientific Research Applications
Trifluoromethylation of Saturated Organic Halides : Methyl chlorodifluoroacetate is used for trifluoromethylation of saturated organic halides, providing a method to create trifluoromethyl derivatives. This is important in synthetic chemistry for modifying organic compounds (Qing‐Yun Chen & Jian-Xing Duan, 1993).
Generation of Trifluoromethylcopper : It serves in the generation of trifluoromethyl copper reagent, important in organic synthesis for producing trifluoromethyl aromatic compounds (J. Macneil & D. Burton, 1991).
Trifluoromethylating Agent : Used as a convenient trifluoromethylating agent, facilitating the production of trifluoromethyl derivatives, which are valuable in various synthetic applications (Qing‐Yun Chen, D. Su & Jian-Xing Duan, 1991).
Synthesis of Anti-Infective Agents : Plays a key role in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents (J. Mulder et al., 2013).
Atmospheric Sink Study : Investigated for its role in atmospheric chemistry, particularly its reaction with chlorine atoms, contributing to our understanding of atmospheric processes and pollutant behavior (M. B. Blanco et al., 2016).
Esterification Processes : Used in esterification reactions, specifically in the synthesis of methyl chlorodifluoroacetate from 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane, showcasing its utility in organic synthesis (H. Quan et al., 2001).
Herbicide Research : Although not directly about methyl chlorodifluoroacetate, this study on selective weed-killers highlights the broader context of research in chemical synthesis and application in agriculture (G. E. Blackman, 1945).
Difluorocyclopropanes Synthesis : Useful in the synthesis of gem-difluorocyclopropanes, indicating its importance in creating specialized organic compounds (G. A. Wheaton & D. Burton, 1977).
Spectroscopy Studies : Analyzed for its microwave spectrum, contributing to the understanding of molecular structures and dynamics (B. Long et al., 2011).
Coupling Reactions in Organic Synthesis : Utilized in coupling reactions with carbonyl compounds, demonstrating its value in creating complex organic molecules (T. Ishihara et al., 1991).
Safety And Hazards
Future Directions
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
properties
IUPAC Name |
methyl 2-chloro-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPLMYXZJKHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061742 | |
Record name | Methyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chlorodifluoroacetate | |
CAS RN |
1514-87-0 | |
Record name | Methyl 2-chloro-2,2-difluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl chlorodifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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